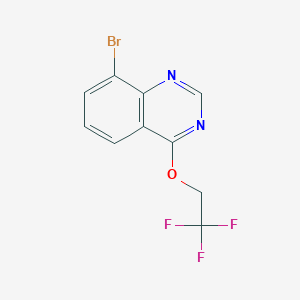

8-Bromo-4-(2,2,2-trifluoroethoxy)quinazoline

Description

Properties

IUPAC Name |

8-bromo-4-(2,2,2-trifluoroethoxy)quinazoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6BrF3N2O/c11-7-3-1-2-6-8(7)15-5-16-9(6)17-4-10(12,13)14/h1-3,5H,4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGZNPNZXMCGQDF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Br)N=CN=C2OCC(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6BrF3N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 8-Bromo-4-(2,2,2-trifluoroethoxy)quinazoline typically involves the reaction of 8-bromoquinazoline with 2,2,2-trifluoroethanol under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the reaction, resulting in the formation of 8-Bromo-4-(2,2,2-trifluoroethoxy)quinazoline .

Chemical Reactions Analysis

8-Bromo-4-(2,2,2-trifluoroethoxy)quinazoline undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boron reagents to form new carbon-carbon bonds.

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as DMF and toluene. The major products formed depend on the specific reaction and conditions employed .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research indicates that quinazoline derivatives exhibit significant anticancer properties. 8-Bromo-4-(2,2,2-trifluoroethoxy)quinazoline has been studied for its potential to inhibit tumor growth in various cancer cell lines. For instance, it may act as an inhibitor of critical signaling pathways involved in cancer cell proliferation and survival.

- Case Study : A study demonstrated that similar quinazoline derivatives could effectively inhibit the activity of the epidermal growth factor receptor (EGFR), which is often overexpressed in cancers such as lung cancer. The modification with the trifluoroethoxy group may enhance binding affinity and selectivity towards EGFR .

Mechanism of Action

The mechanism by which 8-Bromo-4-(2,2,2-trifluoroethoxy)quinazoline exerts its anticancer effects likely involves the modulation of signaling pathways associated with cell cycle regulation and apoptosis. The presence of the bromine atom may also contribute to its biological activity by participating in halogen bonding interactions with target proteins.

Organic Synthesis

Reagent in Chemical Reactions

This compound can serve as a versatile reagent in organic synthesis. It can undergo various reactions such as nucleophilic substitution and metalation, allowing for the introduction of different functional groups into complex molecules.

- Application Example : The trifluoroethoxy group can be replaced or modified under specific conditions to yield new derivatives that may possess enhanced biological activities or novel properties for material applications .

Material Science

Potential Uses in Coatings and Polymers

Due to its unique chemical structure, 8-Bromo-4-(2,2,2-trifluoroethoxy)quinazoline could be explored for applications in coatings and polymer materials. The trifluoroethoxy group imparts hydrophobic properties that can be beneficial in developing water-resistant materials.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of 8-Bromo-4-(2,2,2-trifluoroethoxy)quinazoline is crucial for optimizing its efficacy:

| Modification | Effect on Activity |

|---|---|

| Bromine at position 8 | Enhances anticancer activity by improving receptor binding |

| Trifluoroethoxy group | Increases lipophilicity and stability; may enhance bioavailability |

Mechanism of Action

The mechanism of action of 8-Bromo-4-(2,2,2-trifluoroethoxy)quinazoline involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Substituent Position and Halogenation Patterns

8-Bromo-2,4-dichloroquinazoline (CAS: 38267-96-8):

This compound features bromine at position 8 and chlorines at positions 2 and 3. The presence of multiple halogens increases electrophilicity, making it more reactive in nucleophilic aromatic substitution (NAS) compared to 8-Bromo-4-(2,2,2-trifluoroethoxy)quinazoline. Chlorine’s smaller size and weaker electron-withdrawing effect compared to the trifluoroethoxy group may lead to divergent reactivity profiles .6-Bromo-4-chloro-2-methylquinazoline (CAS: 39576-82-4):

The bromine at position 6 and methyl group at position 2 alter steric and electronic effects. Methyl groups are electron-donating, which could stabilize the quinazoline ring against electrophilic attack, contrasting with the electron-deficient environment created by the trifluoroethoxy group in the target compound .

Fluorinated Substituents

- 8-Bromo-4-chloro-2-(trifluoromethyl)quinazoline (CAS: 959238-23-4): The trifluoromethyl group at position 2 is strongly electron-withdrawing, similar to the trifluoroethoxy group in the target compound. Its molecular weight (311.49 g/mol) is slightly higher due to the trifluoromethyl substituent .

6-Bromo-2-(difluoromethyl)-8-fluoroquinazolin-4(3H)-one (CAS: 1998452-54-2):

This derivative includes a difluoromethyl group and a ketone oxygen. The difluoromethyl group is less electron-withdrawing than trifluoroethoxy, and the ketone introduces hydrogen-bonding capacity, which may enhance interactions in biological targets .

Ether and Alkoxy Derivatives

6-Bromo-2-chloro-8-methoxyquinazoline :

The methoxy group at position 8 is electron-donating, contrasting with the electron-withdrawing trifluoroethoxy group. This difference could influence solubility (methoxy may enhance hydrophilicity) and reactivity in cross-coupling reactions .- 6-Bromo-N-[4-(4-(trifluoromethyl)phenoxy)phenyl]quinazolin-4-amine: This compound substitutes the 4-position with a phenoxy group bearing a trifluoromethyl moiety. The extended aromatic system may increase π-π stacking interactions, relevant in kinase inhibition studies, whereas the trifluoroethoxy group in the target compound offers simpler steric demands .

Structural and Functional Implications

Electronic Effects

- Trifluoroethoxy vs. Chloro/Methyl : The trifluoroethoxy group’s strong electron-withdrawing nature destabilizes the quinazoline ring, making it more reactive toward nucleophiles compared to chloro or methyl substituents .

- Bromine Position : Bromine at position 8 (target compound) vs. 6 (e.g., CAS 39576-82-4) alters regioselectivity in further functionalization. Position 8 is less sterically hindered, favoring substitutions at adjacent positions .

Data Tables

Table 1. Key Properties of Selected Quinazoline Derivatives

| Compound Name | CAS | Molecular Weight (g/mol) | Substituents | Notable Features |

|---|---|---|---|---|

| 8-Bromo-4-(2,2,2-trifluoroethoxy)quinazoline | 2402839-37-4 | 307.1 | 8-Br, 4-OCH₂CF₃ | Strong electron-withdrawing group |

| 8-Bromo-2,4-dichloroquinazoline | 38267-96-8 | 277.9 | 8-Br, 2-Cl, 4-Cl | High reactivity in NAS |

| 6-Bromo-4-chloro-2-methylquinazoline | 39576-82-4 | 257.5 | 6-Br, 4-Cl, 2-CH₃ | Steric stabilization |

| 8-Bromo-4-chloro-2-(trifluoromethyl)quinazoline | 959238-23-4 | 311.5 | 8-Br, 4-Cl, 2-CF₃ | Enhanced lipophilicity |

Table 2. Substituent Effects on Reactivity

| Substituent | Electronic Effect | Example Compound | Impact on Reactivity |

|---|---|---|---|

| 2,2,2-Trifluoroethoxy | Strongly EWG | Target compound | Accelerates electrophilic substitution |

| Chloro | Moderately EWG | 8-Bromo-2,4-dichloroquinazoline | Facilitates NAS |

| Methoxy | EDG | 6-Bromo-2-chloro-8-methoxyquinazoline | Stabilizes ring, reduces reactivity |

Biological Activity

8-Bromo-4-(2,2,2-trifluoroethoxy)quinazoline is a synthetic compound belonging to the quinazoline family, which has garnered interest due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 8-Bromo-4-(2,2,2-trifluoroethoxy)quinazoline is characterized by a bromine atom at the 8-position and a trifluoroethoxy group at the 4-position of the quinazoline ring. This unique substitution pattern contributes to its biological activity and pharmacological potential.

Research indicates that quinazoline derivatives interact with various biological targets, including receptors and enzymes involved in critical cellular pathways. The specific mechanisms by which 8-Bromo-4-(2,2,2-trifluoroethoxy)quinazoline exerts its effects include:

- Inhibition of Kinases : Quinazolines are known for their ability to inhibit tyrosine kinases, which play a crucial role in cell signaling and proliferation. This inhibition can lead to reduced tumor growth in cancer models.

- Antimicrobial Activity : Some studies have suggested that quinazoline derivatives exhibit antimicrobial properties against various pathogens, making them candidates for developing new antibiotics.

- Anticonvulsant Effects : Certain derivatives have shown potential in treating epilepsy and related disorders by modulating neurotransmitter systems.

Biological Activity Data

A summary of the biological activities observed for 8-Bromo-4-(2,2,2-trifluoroethoxy)quinazoline is presented in the following table:

| Activity | Effect | Reference |

|---|---|---|

| Antitumor | Inhibits growth of cancer cells (e.g., MCF-7) | |

| Antimicrobial | Moderate activity against fungal strains | |

| Anticonvulsant | Potential efficacy in seizure models |

Case Studies

- Antitumor Activity : In vitro studies demonstrated that 8-Bromo-4-(2,2,2-trifluoroethoxy)quinazoline exhibited significant cytotoxicity against breast cancer cell lines (MCF-7), with an IC50 value indicating potent inhibitory effects compared to established chemotherapeutic agents like Erlotinib .

- Antimicrobial Studies : A series of experiments evaluated the compound's efficacy against various fungal pathogens. Results showed that it could inhibit the growth of specific strains at concentrations as low as 10 µg/mL, suggesting its potential as an antifungal agent .

- Anticonvulsant Research : Preliminary investigations into the anticonvulsant properties revealed that certain derivatives could reduce seizure frequency in animal models. This positions 8-Bromo-4-(2,2,2-trifluoroethoxy)quinazoline as a candidate for further development in neurological disorders .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 8-Bromo-4-(2,2,2-trifluoroethoxy)quinazoline, considering its bromo and trifluoroethoxy substituents?

- Methodological Answer : The synthesis typically involves two key steps: (1) Introduction of the trifluoroethoxy group via nucleophilic substitution or solvolysis. For example, reacting a hydroxyl precursor with 2,2,2-trifluoroethyl bromide under basic conditions (K₂CO₃/acetone, reflux) . (2) Bromination at the 8-position using brominating agents like PBr₃ or NBS in inert solvents. A modified approach from quinazolinone synthesis involves refluxing intermediates with glacial acetic acid and amino reagents, followed by recrystallization (ethanol/water) to isolate the product .

Q. Which spectroscopic techniques are most effective for characterizing 8-Bromo-4-(2,2,2-trifluoroethoxy)quinazoline, and what key spectral features should researchers anticipate?

- Methodological Answer :

- ¹H NMR : Look for aromatic protons in the δ 7.3–8.1 ppm range (quinazoline core), a singlet for the -OCH₂CF₃ group (δ ~4.5 ppm), and absence of NH signals if the structure is fully substituted .

- FT-IR : Peaks at ~1705 cm⁻¹ (C=O stretch, if present), 1647 cm⁻¹ (C=N), and 528 cm⁻¹ (C-Br) .

- TLC : Use silica gel with cyclohexane:ethyl acetate (2:1) to monitor reaction progress .

- Melting Point : Consistent sharp melting points (e.g., 255–260°C) confirm purity .

Advanced Research Questions

Q. How can researchers overcome challenges in nucleophilic substitution reactions at the 8-bromo position of quinazoline derivatives?

- Methodological Answer : The bromine atom at the 8-position is susceptible to substitution but may require activation. Strategies include:

- Using Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) with aryl boronic acids under inert atmospheres .

- Employing secondary amines in polar aprotic solvents (DMF/DMSO) at elevated temperatures (80–100°C) to facilitate displacement .

- Avoiding chromatographic purification of unstable intermediates; instead, isolate products via solvolysis (e.g., 2,2,2-trifluoroethanol) to improve stability .

Q. What strategies are recommended for resolving contradictory biological activity data in 8-Bromo-4-(2,2,2-trifluoroethoxy)quinazoline analogs during structure-activity relationship (SAR) studies?

- Methodological Answer :

- Systematic Analog Synthesis : Prepare derivatives with controlled variations (e.g., replacing Br with Cl or modifying the trifluoroethoxy chain) to isolate electronic vs. steric effects .

- Fluorine-Specific SAR : Leverage the electron-withdrawing nature of the trifluoroethoxy group to assess its impact on target binding (e.g., via comparative studies with non-fluorinated analogs) .

- Data Normalization : Use standardized assays (e.g., fixed pH, temperature) and control compounds to minimize variability in biological testing .

Q. How does the trifluoroethoxy group influence the electronic properties and reactivity of the quinazoline core in metal-catalyzed cross-coupling reactions?

- Methodological Answer :

- Electron-Withdrawing Effect : The -OCH₂CF₃ group decreases electron density at the quinazoline core, enhancing oxidative addition efficiency in Pd-catalyzed reactions. This can be quantified via Hammett substituent constants (σₚ ≈ 0.54 for -OCH₂CF₃) .

- Steric Considerations : The trifluoroethoxy group’s bulk may hinder coupling at adjacent positions, favoring reactivity at the 8-bromo site. Computational modeling (DFT) can predict regioselectivity .

Q. What computational chemistry approaches are suitable for predicting the binding modes of 8-Bromo-4-(2,2,2-trifluoroethoxy)quinazoline with biological targets?

- Methodological Answer :

- Molecular Docking : Use software like AutoDock Vina to simulate interactions with enzymes (e.g., kinases) or DNA. Prioritize targets based on known quinazoline pharmacophores .

- MD Simulations : Perform 100-ns simulations in explicit solvent (e.g., TIP3P water) to assess binding stability and conformational flexibility .

- QSAR Modeling : Train models on analogs’ biological data to correlate substituent properties (e.g., logP, molar refractivity) with activity .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported yields for 8-Bromo-4-(2,2,2-trifluoroethoxy)quinazoline synthesis?

- Methodological Answer :

- Reaction Monitoring : Use in-situ techniques like FT-IR or HPLC to identify side reactions (e.g., debromination or trifluoroethoxy cleavage) .

- Solvent Optimization : Compare yields in DMSO vs. acetone; DMSO may enhance solubility but promote decomposition at high temperatures .

- Catalyst Screening : Test Pd(OAc)₂ or CuI for cross-coupling steps, as metal impurities can alter reaction pathways .

Experimental Design

Q. What in vitro assays are most appropriate for evaluating the anticancer potential of 8-Bromo-4-(2,2,2-trifluoroethoxy)quinazoline?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.